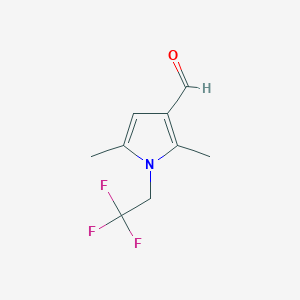
2,5-Dimethyl-1-(2,2,2-trifluoroethyl)pyrrole-3-carbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,5-Dimethyl-1-(2,2,2-trifluoroethyl)pyrrole-3-carbaldehyde is an organic compound belonging to the pyrrole family. Pyrroles are heterocyclic aromatic organic compounds, characterized by a five-membered ring structure containing one nitrogen atom. This specific compound is notable for its trifluoroethyl group, which imparts unique chemical properties, making it valuable in various scientific and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dimethyl-1-(2,2,2-trifluoroethyl)pyrrole-3-carbaldehyde typically involves the Paal-Knorr reaction. This reaction is a well-known method for synthesizing pyrrole derivatives.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.
化学反应分析
Types of Reactions: 2,5-Dimethyl-1-(2,2,2-trifluoroethyl)pyrrole-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The trifluoroethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products:
Oxidation: 2,5-Dimethyl-1-(2,2,2-trifluoroethyl)pyrrole-3-carboxylic acid.
Reduction: 2,5-Dimethyl-1-(2,2,2-trifluoroethyl)pyrrole-3-methanol.
Substitution: Various substituted pyrrole derivatives depending on the nucleophile used.
科学研究应用
2,5-Dimethyl-1-(2,2,2-trifluoroethyl)pyrrole-3-carbaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.
作用机制
The mechanism of action of 2,5-Dimethyl-1-(2,2,2-trifluoroethyl)pyrrole-3-carbaldehyde involves its interaction with various molecular targets. The trifluoroethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes and proteins. The aldehyde group can form covalent bonds with nucleophilic sites on biomolecules, potentially leading to biological activity. The exact pathways and targets depend on the specific application and the derivative being studied .
相似化合物的比较
2,5-Dimethylpyrrole-3-carbaldehyde: Lacks the trifluoroethyl group, resulting in different chemical properties and reactivity.
2,5-Dimethyl-1-(2,2,2-trifluoroethyl)pyrrole: Lacks the aldehyde group, affecting its potential for further chemical modifications.
Uniqueness: 2,5-Dimethyl-1-(2,2,2-trifluoroethyl)pyrrole-3-carbaldehyde is unique due to the presence of both the trifluoroethyl and aldehyde groups. This combination imparts distinct chemical properties, making it a versatile intermediate in organic synthesis and a valuable compound in various research fields .
生物活性
2,5-Dimethyl-1-(2,2,2-trifluoroethyl)pyrrole-3-carbaldehyde is a pyrrole derivative characterized by its unique trifluoroethyl substituent. This compound has garnered attention for its potential biological activities, which may include antimicrobial, anti-inflammatory, and cytotoxic effects. The exploration of its biological properties is crucial for understanding its applications in medicinal chemistry and pharmacology.
- Molecular Formula : C9H10F3NO
- Molecular Weight : 205.177 g/mol
- CAS Number : 35711-47-8
Anti-inflammatory Effects
Pyrrole compounds have been investigated for their anti-inflammatory properties. While direct evidence for the specific compound is scarce, the structural similarities with other active pyrroles suggest potential anti-inflammatory mechanisms.
Cytotoxicity Studies
Cytotoxicity assays are essential for evaluating the safety profile of new compounds. For instance, studies on related pyrrole derivatives have demonstrated varying degrees of cytotoxicity against cancer cell lines. The implications for this compound remain to be fully elucidated.
Study on Pyrrole Derivatives
A comprehensive study analyzed the biological activities of various pyrrole derivatives including those with similar substituents. The findings suggested that modifications to the pyrrole ring can significantly influence biological activity. In particular, the introduction of electronegative groups such as trifluoromethyl has been associated with enhanced potency against certain cancer cell lines.
Mechanistic Insights
The mechanism of action for pyrrole derivatives often involves interaction with cellular pathways related to apoptosis and inflammation. For example, compounds exhibiting cytotoxic effects may induce apoptosis through mitochondrial pathways or by inhibiting specific kinases involved in cell survival.
属性
IUPAC Name |
2,5-dimethyl-1-(2,2,2-trifluoroethyl)pyrrole-3-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F3NO/c1-6-3-8(4-14)7(2)13(6)5-9(10,11)12/h3-4H,5H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLFAYEMLDYVEGC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1CC(F)(F)F)C)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10F3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













